molecular formula C7H14O3S B1338492 1-Methanesulfonyl-3,3-dimethylbutan-2-one CAS No. 61524-35-4

1-Methanesulfonyl-3,3-dimethylbutan-2-one

Cat. No.: B1338492
CAS No.: 61524-35-4
M. Wt: 178.25 g/mol
InChI Key: BIWGATANNPMMBP-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3,3-dimethylbutan-2-one is a ketone derivative featuring a methanesulfonyl (CH₃SO₂−) group at the 1-position and two methyl groups at the 3,3-positions of the butan-2-one backbone. This structure imparts unique electronic and steric properties, making it valuable in asymmetric catalysis and pharmaceutical synthesis. The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitutions and serving as a removable directing group in catalytic reactions .

Properties

IUPAC Name

3,3-dimethyl-1-methylsulfonylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-7(2,3)6(8)5-11(4,9)10/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWGATANNPMMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497765
Record name 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61524-35-4
Record name 1-(Methanesulfonyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Methanesulfonyl-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Methanesulfonyl-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methanesulfonyl-3,3-dimethylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, thereby inhibiting their activity. This property makes it valuable in the development of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Sulfonyl Derivatives

  • 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one (CAS N/A): Structure: Phenylsulfonyl substituent instead of methanesulfonyl. Synthesis: Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with benzenesulfinic acid in dry DMF (84.1% yield) . Applications: Used in asymmetric catalysis as a directing group, leveraging the sulfonyl group’s electron-withdrawing nature .
  • 1-Methanesulfinyl-3,3-dimethylbutan-2-one (CAS N/A) :

    • Structure : Sulfinyl (SO) group instead of sulfonyl (SO₂).
    • Reactivity : Reduced electron-withdrawing capacity compared to sulfonyl, altering reaction kinetics and selectivity in catalytic processes .

Thioether and Thiol Derivatives

  • 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one (CAS 302929-96-0): Structure: Benzimidazole-thioether substituent. Properties: Molecular weight 292.4 g/mol; bulky benzimidazole moiety introduces steric hindrance, reducing solubility but enhancing binding specificity in biological systems .
  • 3-Mercaptobutan-2-one (CAS 40789-98-8): Structure: Thiol (-SH) group at the 3-position.

Ether and Heterocyclic Derivatives

  • 3,3-Dimethyl-1-phenoxybutan-2-one: Structure: Phenoxy group instead of sulfonyl. Synthesis: Prepared via base-mediated (K₂CO₃) substitution with phenol (68% yield) . Physical Properties: Lower melting point (37–38°C) compared to sulfonyl analogs, reflecting reduced intermolecular interactions .
  • 1-(5-(3,5-Dichlorophenyl)-2H-tetrazol-2-yl)-3,3-dimethylbutan-2-one: Structure: Tetrazole ring substituent. Applications: Acts as a bioisostere for carboxylic acids in enzyme inhibition studies (e.g., Trypanosoma brucei trypanothione synthetase inhibitors) .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
1-Methanesulfonyl-3,3-dimethylbutan-2-one CH₃SO₂− 178.2 (calculated) N/A N/A Catalysis, pharmaceuticals
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one C₆H₅SO₂− 240.3 80–81 84.1 Asymmetric catalysis
1-Methanesulfinyl-3,3-dimethylbutan-2-one CH₃SO− 162.2 N/A N/A Intermediate in oxidation reactions
1-[(5-Methoxy-1-methylbenzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one Benz. thioether 292.4 N/A N/A Drug candidates
3,3-Dimethyl-1-phenoxybutan-2-one C₆H₅O− 192.3 37–38 68.0 Organic synthesis

Reactivity and Functional Group Impact

  • Sulfonyl vs. Sulfinyl : The sulfonyl group (SO₂) is a stronger electron-withdrawing group than sulfinyl (SO), leading to higher electrophilicity at the carbonyl carbon. This enhances reactivity in nucleophilic additions and cross-coupling reactions .
  • Thioether vs. Ether : Thioethers (C-S-C) exhibit greater nucleophilicity and lower bond dissociation energy compared to ethers (C-O-C), influencing their stability and redox behavior .
  • Steric Effects : The 3,3-dimethyl group in all compounds introduces steric hindrance, slowing reactions at the carbonyl group but improving regioselectivity in catalytic processes .

Biological Activity

1-Methanesulfonyl-3,3-dimethylbutan-2-one, commonly referred to as Mesulfen, is a compound of growing interest in biochemical research due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C7_7H14_{14}O3_3S
  • Molecular Weight : 178.25 g/mol
  • Structural Characteristics : The compound features a methanesulfonyl group and a carbonyl group, contributing to its reactivity and biological activity.

The biological activity of 1-Methanesulfonyl-3,3-dimethylbutan-2-one primarily involves its interaction with specific molecular targets such as enzymes. The methanesulfonyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property is particularly valuable for developing enzyme inhibitors and bioactive molecules.

Antioxidant Activity

Research indicates that Mesulfen exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Mesulfen has shown promising anti-inflammatory effects in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

Anticancer Properties

Several studies have reported that 1-Methanesulfonyl-3,3-dimethylbutan-2-one can inhibit the growth of cancer cells across different cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer and lung cancer cell lines in laboratory settings.

Antibacterial Activity

The compound exhibits antibacterial properties against a range of bacterial strains. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerCytotoxic effects on breast and lung cancer cells
AntibacterialEffective against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University, Mesulfen was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.

Toxicity and Safety

Despite its promising biological activities, the toxicity profile of 1-Methanesulfonyl-3,3-dimethylbutan-2-one needs careful evaluation. Preliminary studies indicate minimal toxicity in various cell lines; however, comprehensive toxicological assessments are necessary to determine its safety for human use.

Applications in Scientific Research

1-Methanesulfonyl-3,3-dimethylbutan-2-one finds applications in various fields:

  • Pharmaceutical Development : As a potential therapeutic agent for cancer and inflammatory diseases.
  • Agricultural Chemistry : As an additive or active ingredient in agrochemicals.
  • Material Science : Utilized in the synthesis of specialty chemicals and polymers due to its unique reactivity .

Future Directions

Research on 1-Methanesulfonyl-3,3-dimethylbutan-2-one is still evolving. Future studies should focus on:

  • Developing scalable synthesis methods.
  • Investigating its role as a drug delivery agent.
  • Exploring its catalytic properties in organic transformations.
  • Assessing environmental impacts and toxicity profiles more thoroughly.

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